![molecular formula C13H11NO B13795612 Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- is a heterocyclic compound that features a fused indene and pyrrole ring system
Métodos De Preparación
The synthesis of Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- can be achieved through several synthetic routes. One efficient method involves the chemoselective N-acylation/cyclization/Wittig reaction sequence . This process includes the formation of a spiro-indene intermediate, which further reacts with phosphine to generate the desired indeno[1,2-b]pyrrole derivative. Industrial production methods may involve similar multi-step reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved in these interactions are still under investigation, with ongoing research aiming to elucidate the precise molecular mechanisms .
Comparación Con Compuestos Similares
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- can be compared with other indeno[1,2-b]pyrrole derivatives, such as:
- Indeno[1,2-b]pyrrole-2-carboxaldehyde, 3-ethyl-1,4-dihydro-
- Indeno[1,2-b]pyrrole-2-carboxaldehyde, 3-methyl-1,4-dihydro- These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and applications. The uniqueness of Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- lies in its specific functional groups, which confer distinct properties and potential uses .
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-methyl-1,4-dihydroindeno[1,2-b]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO/c1-8-11-6-9-4-2-3-5-10(9)13(11)14-12(8)7-15/h2-5,7,14H,6H2,1H3 |
Clave InChI |
DWFLFKMSGDOTLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1CC3=CC=CC=C32)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


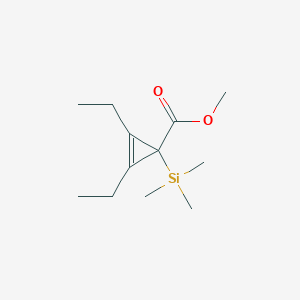
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
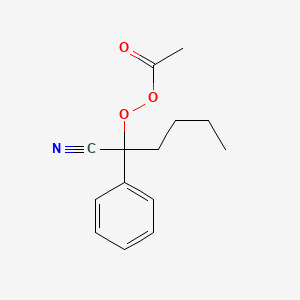
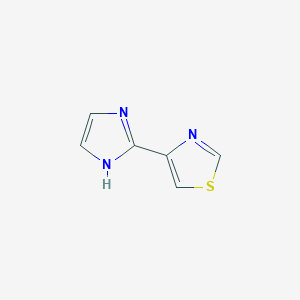
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
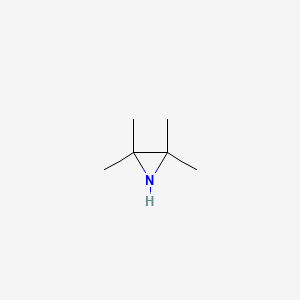
![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)
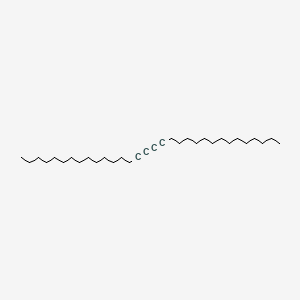
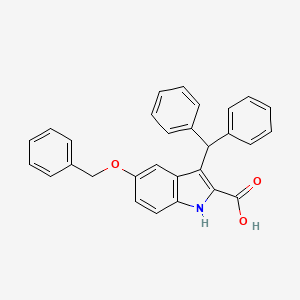

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
